molecular formula C18H22ClN3O3 B11438124 3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid

3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid

Cat. No.: B11438124
M. Wt: 363.8 g/mol
InChI Key: OZHUHTXXRQLNNI-UHFFFAOYSA-N
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Description

3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid is a complex organic compound that combines the structural features of adamantane and pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and pyridazine-based molecules. Examples include 1-adamantanecarboxylic acid and various substituted pyridazines .

Uniqueness

What sets 3-[5-Chloro-4-(cyclopropylamino)-6-oxo-1,6-dihydropyridazin-1-YL]adamantane-1-carboxylic acid apart is its unique combination of structural features. The adamantane moiety provides rigidity and stability, while the pyridazine ring offers versatility in chemical modifications. This combination makes the compound particularly valuable for developing new materials and drugs.

Properties

Molecular Formula

C18H22ClN3O3

Molecular Weight

363.8 g/mol

IUPAC Name

3-[5-chloro-4-(cyclopropylamino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C18H22ClN3O3/c19-14-13(21-12-1-2-12)8-20-22(15(14)23)18-6-10-3-11(7-18)5-17(4-10,9-18)16(24)25/h8,10-12,21H,1-7,9H2,(H,24,25)

InChI Key

OZHUHTXXRQLNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)C(=O)O)Cl

Origin of Product

United States

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